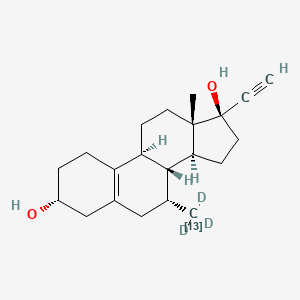
Hydrazine, 2-furanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 2-furanyl- is an organic compound that features a hydrazine group attached to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine, 2-furanyl- can be synthesized through the coupling of hydrazines with furanyl aldehydes. One common method involves the use of mechanochemical techniques, where the reaction is carried out in a planetary ball mill. The reaction typically requires a maximum time of 180 minutes, divided into six cycles of 30 minutes each .
Industrial Production Methods
Industrial production of hydrazine, 2-furanyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 2-furanyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furanyl hydrazones.
Reduction: Reduction reactions can convert hydrazones back to hydrazines.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as methanol and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various hydrazones and substituted hydrazines, which can have significant biological and chemical activities .
Applications De Recherche Scientifique
Hydrazine, 2-furanyl- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of hydrazones, which are important intermediates in organic synthesis.
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.
Mécanisme D'action
The mechanism of action of hydrazine, 2-furanyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones, which can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the metabolic processes of microorganisms .
Comparaison Avec Des Composés Similaires
Hydrazine, 2-furanyl- can be compared with other similar compounds, such as:
Nifroxazide: A hydrazone with a furanyl scaffold used as an intestinal antiseptic.
Furazolidone: Another furanyl hydrazone with antimicrobial properties.
Dantrolene: A hydrazone used as a muscle relaxant.
Nifurzide: A furanyl hydrazone with antibacterial activity.
Hydrazine, 2-furanyl- is unique due to its specific structure and the range of biological activities it exhibits. Its ability to form stable hydrazones makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C4H6N2O |
|---|---|
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
furan-2-ylhydrazine |
InChI |
InChI=1S/C4H6N2O/c5-6-4-2-1-3-7-4/h1-3,6H,5H2 |
Clé InChI |
VMRFHNHXJQAPQR-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


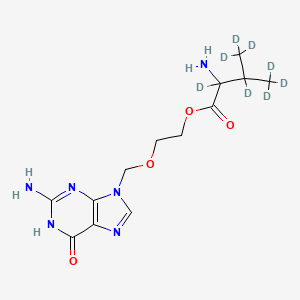
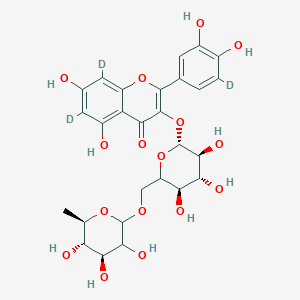
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
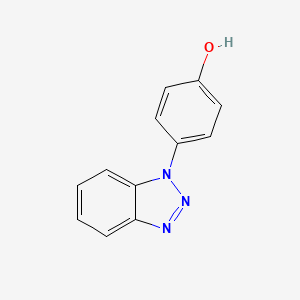
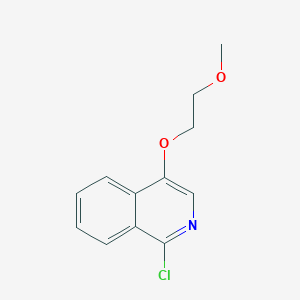
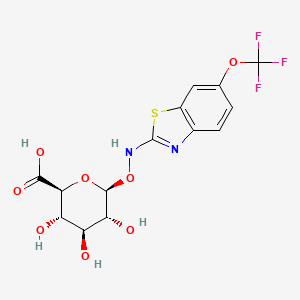

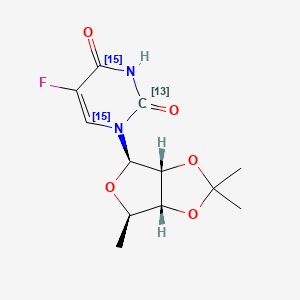
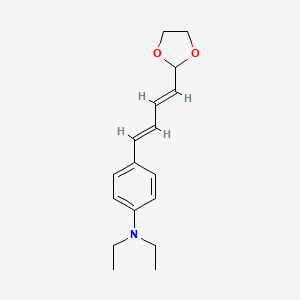
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)
